Derazantinib

Descripción general

Descripción

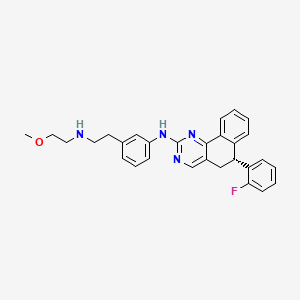

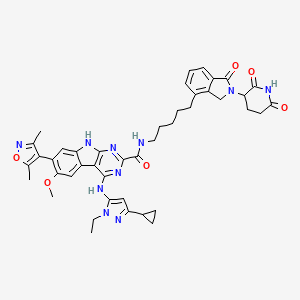

Derazantinib es un inhibidor de múltiples quinasas biodisponible por vía oral con potente actividad contra los subtipos 1, 2 y 3 del receptor del factor de crecimiento de fibroblastos. Ha demostrado un potencial terapéutico significativo en el tratamiento de varios cánceres, particularmente aquellos con fusiones, amplificaciones y mutaciones del gen del receptor del factor de crecimiento de fibroblastos .

Aplicaciones Científicas De Investigación

Derazantinib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de las quinasas y las vías de transducción de señales.

Biología: Investigado por sus efectos sobre la proliferación celular, la diferenciación y la apoptosis.

Medicina: Investigado principalmente por su potencial en el tratamiento de cánceres con fusiones del gen del receptor del factor de crecimiento de fibroblastos, como el colangiocarcinoma intrahepático y el carcinoma urotelial

Mecanismo De Acción

Derazantinib ejerce sus efectos inhibiendo la actividad de los subtipos 1, 2 y 3 del receptor del factor de crecimiento de fibroblastos. Esta inhibición interrumpe las vías de transducción de señales mediadas por el receptor del factor de crecimiento de fibroblastos, lo que lleva a una reducción de la proliferación, la angiogénesis y la supervivencia de las células tumorales. Los objetivos moleculares incluyen las tirosina quinasas del receptor del factor de crecimiento de fibroblastos, que desempeñan un papel crucial en el crecimiento y la progresión del tumor .

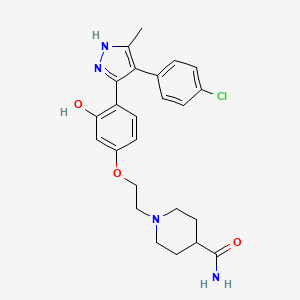

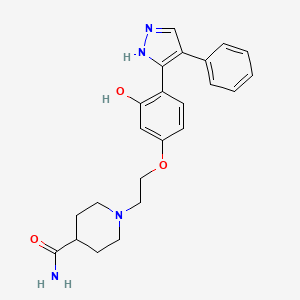

Compuestos similares:

Pemigatinib: Otro inhibidor del receptor del factor de crecimiento de fibroblastos con una potencia similar pero diferentes perfiles de selectividad.

Erdafitinib: Un inhibidor pan-receptor del factor de crecimiento de fibroblastos con una actividad más amplia contra los subtipos del receptor del factor de crecimiento de fibroblastos.

Infigratinib: Un inhibidor selectivo del receptor del factor de crecimiento de fibroblastos con enfoque en el receptor del factor de crecimiento de fibroblastos 2

Singularidad de this compound: this compound es único debido a su doble inhibición del receptor del factor de crecimiento de fibroblastos y el receptor del factor estimulante de colonias-1, lo que aumenta su actividad antitumoral al dirigirse tanto a las células tumorales como al microentorno tumoral. Esta doble inhibición convierte a this compound en un candidato prometedor para terapias combinadas con inhibidores del punto de control inmunitario .

Análisis Bioquímico

Biochemical Properties

Derazantinib plays a significant role in biochemical reactions by inhibiting FGFR1, FGFR2, and FGFR3 kinases . It also inhibits colony-stimulating factor receptor-1 (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2) . These interactions lead to the inhibition of downstream signaling pathways involved in cell proliferation, migration, and survival. This compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling .

Cellular Effects

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFR1, FGFR2, and FGFR3, inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling molecules, leading to reduced cell proliferation and survival . This compound also inhibits CSF1R, which plays a role in the recruitment and function of tumor-associated macrophages .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained inhibitory effects over time . Long-term studies have shown that it maintains its efficacy in inhibiting FGFR signaling and reducing tumor growth in various cancer models . Treatment-related adverse events such as fatigue, eye toxicity, and hyperphosphatemia have been observed .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses have been associated with increased efficacy in inhibiting tumor growth, but also with a higher incidence of adverse effects . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of FGFR signaling .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450 . It undergoes hepatic metabolism and is primarily excreted through the liver . The inhibition of FGFR signaling by this compound affects metabolic flux and metabolite levels, contributing to its therapeutic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its localization and accumulation in target tissues . The distribution of this compound is influenced by its binding affinity to FGFRs and other kinases .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments . The subcellular localization of this compound is crucial for its inhibitory effects on FGFR signaling and tumor growth .

Métodos De Preparación

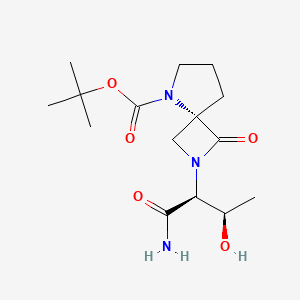

Rutas sintéticas y condiciones de reacción: Derazantinib se sintetiza mediante un proceso de varios pasos que implica la formación de un núcleo de benzoquinazolina, seguido de la introducción de varios sustituyentes. Los pasos clave incluyen:

- Formación del núcleo de benzoquinazolina mediante reacciones de ciclación.

- Introducción del grupo fluorofenilo mediante sustitución nucleofílica.

- Unirse al grupo metoxietanoamina mediante aminación reductora.

Métodos de producción industrial: La producción industrial de this compound implica optimizar la ruta sintética para la producción a gran escala. Esto incluye:

- Uso de reacciones de alto rendimiento para minimizar los residuos.

- Implementación de la química de flujo continuo para mejorar la eficiencia de la reacción.

- Purificación del producto final utilizando técnicas de cristalización y cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: Derazantinib sufre varias reacciones químicas, que incluyen:

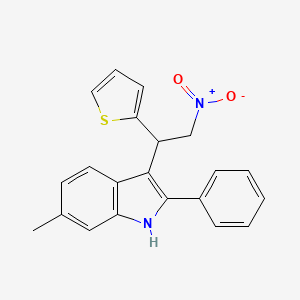

Oxidación: this compound se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.

Sustitución: Las reacciones de sustitución nucleofílica introducen diferentes sustituyentes en el núcleo de benzoquinazolina.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Haluros de alquilo o haluros de arilo en condiciones básicas.

Principales productos formados:

- Los productos de oxidación incluyen sulfoxidos y sulfonas.

- Los productos de reducción incluyen aminas primarias y secundarias.

- Los productos de sustitución varían según los sustituyentes introducidos .

Comparación Con Compuestos Similares

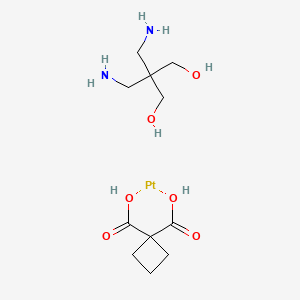

Pemigatinib: Another fibroblast growth factor receptor inhibitor with similar potency but different selectivity profiles.

Erdafitinib: A pan-fibroblast growth factor receptor inhibitor with broader activity against fibroblast growth factor receptor subtypes.

Infigratinib: A selective fibroblast growth factor receptor inhibitor with a focus on fibroblast growth factor receptor 2

Uniqueness of Derazantinib: this compound is unique due to its dual inhibition of fibroblast growth factor receptor and colony-stimulating factor receptor-1, which enhances its anti-tumor activity by targeting both tumor cells and the tumor microenvironment. This dual inhibition makes this compound a promising candidate for combination therapies with immune checkpoint inhibitors .

Propiedades

IUPAC Name |

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJDVVCDVBFRMU-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234356-69-4 | |

| Record name | Derazantinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Derazantinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DERAZANTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Derazantinib?

A: this compound primarily acts by inhibiting fibroblast growth factor receptors (FGFR) 1, 2, and 3 [, , , , , ]. It binds to the ATP-binding site of these receptor tyrosine kinases, preventing their activation and downstream signaling [, , ]. This inhibition can lead to reduced tumor cell proliferation, angiogenesis, and potentially induce tumor cell death [, , ].

Q2: Does this compound target any other kinases besides FGFRs?

A: Yes, this compound also exhibits inhibitory activity against colony stimulating factor-1 receptor (CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), and platelet-derived growth factor beta receptor (PDGFRbeta) [, , , , ].

Q3: What is the significance of this compound's inhibitory activity against CSF1R?

A: CSF1R plays a crucial role in the function of tumor-associated macrophages (TAMs), particularly M2-TAMs, which contribute to an immunosuppressive tumor microenvironment [, ]. By inhibiting CSF1R, this compound may modulate the tumor immune response, potentially enhancing the efficacy of immunotherapy approaches [, ].

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not specify the molecular formula and weight of this compound. For detailed structural information, please refer to relevant chemical databases or patents.

Q5: Which cancer types have shown potential sensitivity to this compound in preclinical studies?

A: Preclinical studies have demonstrated the antitumor activity of this compound in various cancer models, including cholangiocarcinoma [, , , ], urothelial cancer [, , ], gastric cancer [, ], breast cancer [], and lymphoma [].

Q6: What is the relationship between FGFR expression and this compound efficacy in gastric cancer models?

A: Research suggests a strong correlation between FGFR gene expression and this compound efficacy in preclinical gastric cancer models. Higher FGFR expression levels were associated with increased sensitivity to this compound [].

Q7: Has this compound shown any synergistic effects with other chemotherapeutic agents?

A: Preclinical studies revealed that this compound synergizes with paclitaxel in gastric cancer models, particularly those with high levels of M2-type macrophages [, ]. Additionally, a synergistic effect was observed when this compound was combined with a murine programmed cell death ligand-1 (PD-L1) antibody in syngeneic breast and bladder tumor models [].

Q8: What clinical trials have been conducted with this compound?

A8: Several clinical trials have investigated this compound's safety and efficacy, primarily in patients with FGFR-altered cancers. These include:

- FIDES-01: A Phase II study in patients with unresectable intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions, mutations, or amplifications [, ].

- FIDES-02: A Phase Ib/II study evaluating this compound as monotherapy and in combination with atezolizumab (an anti-PD-L1 antibody) in patients with surgically unresectable or metastatic urothelial cancer (UC) with activating FGFR genetic aberrations [, ].

Q9: What are the potential mechanisms of resistance to this compound?

A9: Although research on this compound resistance is ongoing, some insights are emerging:

- c-Myc Upregulation: Increased expression of c-Myc target genes was identified in this compound-resistant endometrial cancer cells, suggesting a potential role for c-Myc in mediating resistance []. This finding suggests that targeting c-Myc could be a strategy to overcome resistance.

- Emergence of New FGFR Alterations: Analysis of patients with iCCA treated with FGFR inhibitors, including this compound, revealed the emergence of new FGFR alterations after progression []. These new mutations could contribute to acquired resistance and highlight the need for continuous monitoring of FGFR status during treatment.

Q10: What are the future directions for research on this compound?

A10: Future research on this compound could focus on:

Q11: What analytical methods have been used to study this compound?

A: Researchers have employed ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) to determine this compound concentrations in biological samples [, ]. This technique offers high sensitivity and selectivity for accurately quantifying this compound levels.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)

![N-[2-(1H-Indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide](/img/structure/B611942.png)